molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Ruthenium

Cat. No.: B045886
CAS No.: 7440-18-8
M. Wt: 101.1 g/mol
InChI Key: KJTLSVCANCCWHF-UHFFFAOYSA-N
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Description

Ruthenium is a transition metal belonging to the platinum group of the periodic table. It is represented by the symbol Ru and has an atomic number of 44. This compound is a rare, silvery-white metal that is hard and brittle. It was discovered by Karl Ernst Claus in 1844 and named after Ruthenia, the Latin name for Russia . This compound is primarily found in ores containing other platinum group metals and is often used as an alloying agent to improve the hardness and corrosion resistance of other metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ruthenium can be prepared through various synthetic routes. One common method involves the reduction of this compound nitrosyl nitrate with sodium borohydride in a flow reactor. This method allows for the synthesis of this compound nanoparticles with tunable sizes . Another approach involves the use of nanometer materials supported this compound catalysts, which are prepared using support materials, precursors, and this compound nanometer particles .

Industrial Production Methods: In industrial settings, this compound is often extracted from platinum ores. The extraction process involves several steps, including crushing the ore, flotation, and smelting. The resulting concentrate is then treated with aqua regia to dissolve the platinum group metals. This compound is separated from the solution through a series of chemical reactions, including precipitation and solvent extraction .

Chemical Reactions Analysis

Types of Reactions: Ruthenium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its catalytic properties, particularly in hydrogenation and hydrogenolysis reactions . This compound can also participate in oxidation reactions, such as the oxidation of alcohols to carboxylic acids using this compound tetroxide .

Common Reagents and Conditions:

    Oxidation: this compound tetroxide (RuO4) is a powerful oxidizing agent used in the oxidation of alcohols and alkenes.

    Reduction: this compound catalysts are commonly used in hydrogenation reactions, where hydrogen gas is used to reduce organic compounds.

    Substitution: this compound complexes can undergo ligand substitution reactions, where one ligand is replaced by another.

Major Products:

Comparison with Similar Compounds

    Osmium: Like ruthenium, osmium is a hard, brittle metal with catalytic properties.

    Iridium: Iridium is known for its high corrosion resistance and is often used in high-temperature applications.

    Platinum: Platinum is widely used in catalytic converters and jewelry.

Uniqueness of this compound:

Properties

IUPAC Name

ruthenium
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ru]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ru
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DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
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Molecular Weight

101.1 g/mol
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Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
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CAS No.

7440-18-8
Record name Ruthenium
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Melting Point

2334 °C
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Synthesis routes and methods

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Customer
Q & A

A: Ruthenium complexes, particularly those containing nonsteroidal anti-inflammatory drug (NSAID) derived ligands, have demonstrated interactions with serum proteins like transferrin and albumin []. These interactions differ from those observed with precursor complexes like [Ru2(O2CCH3)4Cl] []. Furthermore, this compound(III) complexes with ligands like 3-(benzothiazol-2-yliminomethyl)-naphthalen-2-ol exhibit DNA binding affinity and induce DNA cleavage []. This interaction with DNA and potential for DNA damage contributes to their cytotoxic activity against cancer cell lines like human cervical cancer and human laryngeal epithelial carcinoma cells [].

A: Characterization of this compound complexes often involves techniques like X-ray crystallography, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), electron paramagnetic resonance (EPR), and cyclic voltammetry (CV) []. For instance, this compound(III) complexes with bulky triazolopyrimidine ligands like 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp) have been structurally characterized. Examples include trans-[RuCl(3)(H(2)O)(dbtp)(2)] and mer-[RuCl(3)(dbtp)(3)]·0.815OCMe(2), which exhibit distorted octahedral geometries []. These characterization techniques provide valuable insights into the structure, bonding, and electronic properties of this compound complexes.

A: this compound, often employed as a thin film in microelectronics, presents challenges due to its high resistivity []. To address this, researchers are exploring direct copper electroplating on this compound surfaces []. This approach requires careful optimization of plating conditions, including current density, bath composition, and pretreatment to control copper nucleation and achieve uniform, low-resistance copper films on this compound [].

A: * Fischer-Tropsch Synthesis: this compound catalysts excel in the Fischer-Tropsch synthesis, converting synthesis gas (CO and H2) into hydrocarbons []. The support material significantly impacts the catalyst's performance. For example, a this compound catalyst on sodium Y zeolite demonstrated higher chain growth, lower methane selectivity, and a higher olefin-to-paraffin ratio compared to a conventional alumina-supported catalyst []. * Hydrogenation Reactions: this compound complexes, including those with CNN- and PNN-pincer ligands, are highly effective catalysts for ester hydrogenation []. These complexes often undergo dehydroalkylation under reaction conditions, forming this compound(0) species with imine functionalities, which are the proposed active catalytic species []. * CO2 Hydrogenation: this compound N-heterocyclic carbene (NHC) complexes are promising catalysts for CO2 hydrogenation to amides []. Researchers are developing tailored hybrid materials by anchoring these complexes onto silica surfaces, aiming to combine the advantages of homogeneous and heterogeneous catalysts [].

A: Computational techniques like Density Functional Theory (DFT) are crucial for understanding the electronic structure and properties of this compound complexes []. For example, DFT calculations were used to study a this compound(II) imine complex anchored to a silica surface []. These calculations helped interpret experimental spectroscopic data and provided insights into the electronic transitions responsible for the observed UV-Vis spectra [].

A: In this compound(III) dithiocarbamate complexes, the nature of the dithiocarbamate ligand significantly influences cytotoxicity []. For instance, a complex with a piperidine substituent, tris(piperidinedithiocarbamato)this compound(III), exhibited higher cytotoxicity compared to complexes containing phenyl rings in their ligands []. This difference highlights the importance of ligand structure in modulating the biological activity of this compound complexes.

ANone: While not directly addressed in the provided papers, formulation strategies such as encapsulation in nanoparticles or conjugation to biocompatible polymers are commonly investigated to improve the stability, solubility, and bioavailability of metal-based drugs, including this compound complexes.

A: While SHE regulations are not explicitly discussed in the provided papers, responsible research practices necessitate considering the environmental impact of this compound compounds. This includes understanding their potential toxicity, degradation pathways, and developing strategies for their safe handling, disposal, and recycling [, ].

A: Recycling and waste management of this compound, a precious metal, are crucial due to its economic value and potential environmental impact []. Various methods, including hydrometallurgical and pyrometallurgical processes, are employed to recover this compound from spent catalysts and other sources [].

A: The discovery of this compound complexes with remarkable anticancer activity, such as KP1019 and NAMI-A, marked a significant milestone [, ]. These findings sparked intense research into this compound-based metallodrugs as potential alternatives to platinum-based chemotherapy agents [, ].

A: this compound research exemplifies the power of interdisciplinary collaboration, bringing together chemists, biologists, material scientists, and engineers []. For instance, the development of this compound-based anticancer drugs requires expertise in inorganic synthesis, medicinal chemistry, pharmacology, and oncology [, ].

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